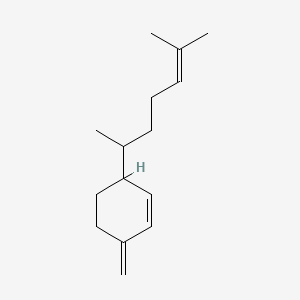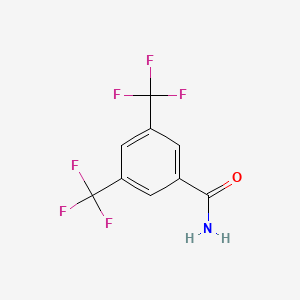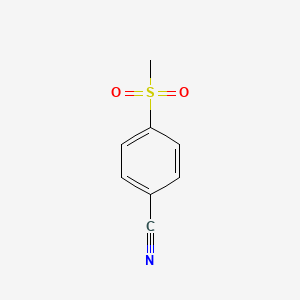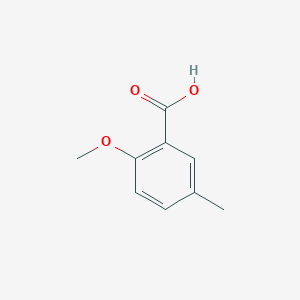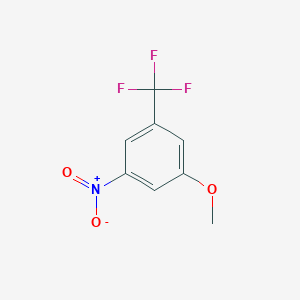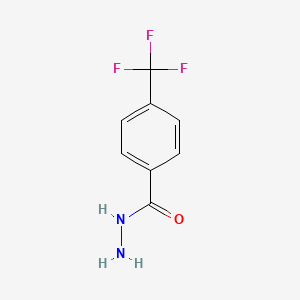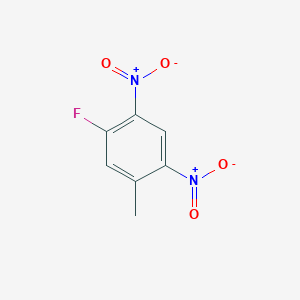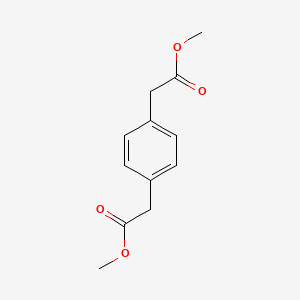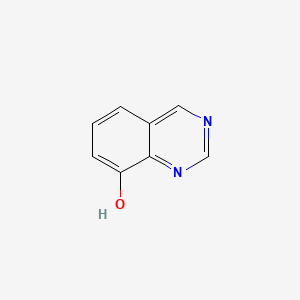
Quinazolin-8-ol
Übersicht
Beschreibung
Quinazolin-8-ol derivatives are a class of biheterocyclic compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a fused quinazoline ring system, which is a bicyclic structure consisting of two nitrogen atoms at non-adjacent positions. The presence of the hydroxyl group at the eighth position is a common feature among these derivatives, which may contribute to their chemical reactivity and biological interactions .
Synthesis Analysis
The synthesis of this compound derivatives has been explored through various methodologies. One approach involves the use of palladium-functionalized phosphinite polyethyleneimine grafted magnetic silica nanoparticles as a catalyst for the intramolecular carbon-carbon bond formation, leading to the synthesis of isoquinolino[1,2-b]quinazolin-8-ones . Another method reported is the tin(II) chloride-mediated reductive cyclization, which provides a regioselective synthesis of biheterocyclic quinazolino[4,3-b]quinazolin-8-ones . Additionally, the Hügershoff reaction or Cu-catalyzed intramolecular C-S bond formation has been utilized to synthesize bioactive thiazolo[5,4-f]quinazolin-9-ones . A catalyst-free synthesis using formamide and PEG-400 has also been developed for the construction of the quinazolin-4(3H)-one ring, which can be extended to the synthesis of various alkaloids . Furthermore, a one-pot synthesis of quinazolin-4(3H)-ones from anthranilic acid, amines, and ortho esters or formic acid has been described, offering high yields and short reaction times .
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the quinazoline ring system, which can be further functionalized to enhance biological activity or to facilitate further chemical reactions. For instance, the C-H arylation of the thiazolo[5,4-f]quinazolin-9(8H)-one backbone has been achieved to provide a valuable scaffold for kinase inhibitors . The structural diversity of these compounds is significant for their potential as therapeutic agents, as it allows for the establishment of structure-activity relationships.
Chemical Reactions Analysis
This compound derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug discovery. The intramolecular carbon-carbon bond formation catalyzed by palladium is a key reaction for the synthesis of isoquinolino[1,2-b]quinazolin-8-ones . The reductive transformation mediated by tin(II) chloride is another important reaction that leads to the formation of tetracyclic products . Additionally, the C-H bond activation and arylation of the quinazolinone backbone are crucial for the late-stage diversification of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These compounds typically exhibit good yields and high purity, as seen in the tin(II) chloride-mediated synthesis . The solvent-free conditions used in some synthetic methods also highlight the eco-friendly aspect of these compounds' production . The antifungal activity of certain derivatives, such as furo[2,3-f]quinazolin-5-ols, indicates their potential as antifungal agents, with complete inhibition of growth against Candida and Aspergillus species at specific concentrations . These properties are essential for the development of this compound derivatives as pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Antikrebsaktivität
Derivate von Quinazolin-8-ol haben eine signifikante Antikrebsaktivität gezeigt . Sie gelten als bemerkenswerte Chemikalien für die Synthese verschiedener Moleküle mit physiologischer Bedeutung und pharmakologischer Verwendung .
Antibakterielle Eigenschaften
This compound und seine Derivate haben starke antibakterielle Eigenschaften gezeigt . Die Entstehung von arzneimittelresistenten Bakterienstämmen hat den Bedarf an der Entwicklung neuer Antibiotika verstärkt, und Quinazolinone haben sich in diesem Bereich als vielversprechend erwiesen .
Entzündungshemmende Aktivität
Es wurde berichtet, dass this compound-Verbindungen entzündungshemmende Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .
Antifungal Eigenschaften
Diese Verbindungen haben auch antimykotische Eigenschaften gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung verschiedener Pilzinfektionen hin .
Anticonvulsante Aktivität
This compound und seine Derivate haben eine antikonvulsive Aktivität gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung verschiedener Krampfanfälle hin .
Anti-Parkinson-Aktivität
Forschungen haben gezeigt, dass this compound-Derivate eine Anti-Parkinson-Aktivität aufweisen können . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung der Parkinson-Krankheit hin .
Antimalaria-Aktivität
This compound-Verbindungen haben eine Antimalaria-Aktivität gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung von Malaria hin .
Beschleunigte Synthese
Die Synthese von Quinazolin- und Quinazolinon-Derivaten wurde durch Mikrowellenbestrahlung (MWI) beschleunigt, wodurch der Prozess effizienter und nachhaltiger wurde . Dies hat Auswirkungen auf die großtechnische Produktion dieser Verbindungen für verschiedene Anwendungen .
Wirkmechanismus
Target of Action
Quinazolin-8-ol, a derivative of quinazoline, has been found to interact with a variety of targets. It has been reported that this compound derivatives can inhibit the protein kinase of the epidermal growth factor receptor (EGFR) . EGFR plays a crucial role in cell proliferation and survival, making it a significant target for cancer therapies .
Mode of Action
This compound acts by binding to the ATP-binding site of EGFR, thus inactivating the anti-apoptotic Ras signal transduction cascade . This prevents further growth of cancer cells . In addition, this compound derivatives have been found to induce apoptosis via either extrinsic or intrinsic pathways .
Biochemical Pathways
This compound affects various biochemical pathways. Its interaction with EGFR leads to the inactivation of the Ras signal transduction cascade . This cascade is involved in cell growth and survival, and its inactivation can lead to apoptosis, or programmed cell death . Furthermore, this compound derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa , a bacterium that can cause various infections.
Pharmacokinetics
It is known that the use of multiple drug combinations can often lead to drug-drug interactions and altered pharmacokinetics . Therefore, the pharmacokinetics of this compound could potentially be influenced by other drugs that a patient is taking.
Result of Action
The primary result of this compound’s action is the inhibition of cell growth and induction of apoptosis . This makes it a potential candidate for cancer therapies . Additionally, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa , which could make it useful in treating infections caused by this bacterium.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and potentially its efficacy . Additionally, the specific environment within a tumor or an infection site could also influence the action of this compound.
Safety and Hazards
According to the safety data sheet, Quinazolin-8-amine, which is related to Quinazolin-8-ol, should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Research interest in the synthesis and pharmacological evaluation of quinazoline/quinazolinone hybrids has increased over the years due to their diversified biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
Eigenschaften
IUPAC Name |
quinazolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-3-1-2-6-4-9-5-10-8(6)7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNRQIKKDKDFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343429 | |
| Record name | 8-Quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7557-02-0 | |
| Record name | 8-Quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





